Guanidine Monohydrobromide
Overview
Description
Guanidine Monohydrobromide is a strong organic base that primarily exists as guanidium ions at physiological pH . It is found in the urine as a normal product of protein metabolism and is also used in laboratory research as a protein denaturant .
Synthesis Analysis
The synthesis of guanidines has been a topic of interest in recent years. Classical methods are available for the preparation of guanidines, but synthetic preparation approaches to guanidines are still in great demand . A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines has been reported .Molecular Structure Analysis
Guanidine Monohydrobromide has the molecular formula CH6BrN3 . Guanidines and their derivatives present at the same time an aminal and an imine function, which helps understand its nucleophilic and electrophilic simultaneous character .Chemical Reactions Analysis
Guanidines are considered one of the most interesting organic molecules given their structural features and chemical properties . The aminal function is responsible for the N-nucleophilic character, and for alkylation and acylation reactions . The electrophile character accounted by the imine function is important in catalytic systems and in cases of compounds with strong nucleophilic properties .Physical And Chemical Properties Analysis
Guanidine is considered to be one of the strongest organic bases (p K a = 13.6). Such a basic property enables this molecule to bind to carboxylates, phosphates, and metals .Scientific Research Applications
Synthesis and Biological Activities
Guanidine compounds, including Guanidine Monohydrobromide, have been extensively researched for their diverse biological activities and therapeutic uses. They are notable for their roles in drug discovery, with applications in developing central nervous system agents, anti-inflammatory drugs, anti-diabetic, and chemotherapeutic agents, as well as ingredients in cosmetics. These compounds have seen a significant increase in the discovery of promising lead structures suitable for drug development (Sa̧czewski & Balewski, 2013).
Guanidine Derivatives in Medicinal Chemistry
Guanidine derivatives are critical in medicinal chemistry due to their wide range of pharmacological properties and therapeutic applications. These include their use as inhibitors of Na+/H+ exchanger, inhibitors of NO synthase, antithrombotic agents, and vectors for drug delivery. The significant advancements in the synthesis of guanidine-containing molecules have made them vital in the design of novel drugs (Sa̧czewski & Balewski, 2009).
Catalytic and Synthetic Applications
The catalytic applications of guanidine compounds, such as Guanidine Monohydrobromide, are also notable. They have been used as organosuperbases in base-catalyzing organic reactions, and as ligands in coordination chemistry. Their versatility in organic chemistry highlights their value in facilitating various synthetic processes (Alonso-Moreno et al., 2014).
Guanidine in Bioresponsive Polymers
Guanidinylated polymers have been developed for use in nonviral gene delivery, showcasing the potential of guanidine derivatives in biotechnology and medical research. These polymers are characterized by their high transfection efficiency and lower cytotoxicity, making them viable alternatives to conventional gene delivery carriers (Yu et al., 2016).
Applications in Organic Chemistry
Guanidine compounds are also pivotal in organic chemistry, particularly in the synthesis of substituted diazines, triazines, and macroheterocycles through multicomponent reactions. They serve as catalysts or solvents in these reactions, demonstrating their versatility and importance in chemical synthesis (Rahimifard & Ziarani, 2013).
Biological Activities of Guanidines
The biological activities of guanidine derivatives encompass a broad spectrum, including their roles in natural products, synthesis, and various bioactive molecules. They are integral in the development of bioactive molecules with diverse biological activities, such as anticancer, antimicrobial, and antioxidant agents (Berlinck, Burtoloso, & Kossuga, 2008).
Safety And Hazards
Future Directions
Guanidine and its derivatives have received much attention because of important applications in many fields, such as pharmaceutics, organometallic and coordination chemistry, and organic synthesis . The guanidine group is of great interest in medicinal chemistry and has become a key motif in many clinical drugs .
properties
IUPAC Name |
guanidine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3.BrH/c2-1(3)4;/h(H5,2,3,4);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNVZLDDLJBKNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
113-00-8 (Parent) | |
Record name | Guanidine monohydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019244985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9066469 | |
Record name | Guanidine monohydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Guanidine Monohydrobromide | |
CAS RN |
19244-98-5 | |
Record name | Guanidinium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19244-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanidine monohydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019244985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanidine, hydrobromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Guanidine monohydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Guanidine monohydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.993 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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